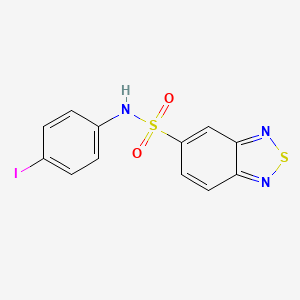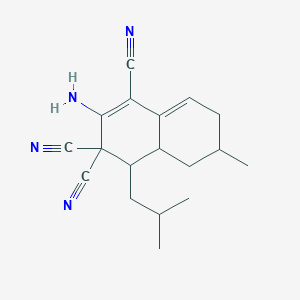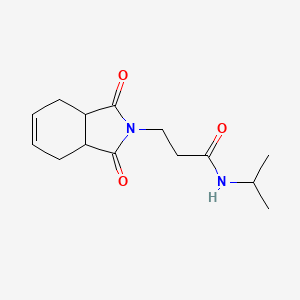![molecular formula C19H12BrClN2O3 B6060531 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential V1 (TRPV1) channel. This chemical compound has gained significant attention in the scientific community due to its potential use in treating various diseases and conditions.
Mecanismo De Acción
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide acts as an agonist of the TRPV1 channel, which is a non-selective cation channel that is widely expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. This compound binds to the TRPV1 channel and activates it, leading to the influx of calcium ions and subsequent pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anti-hyperalgesic effects, meaning that it can reduce the sensitivity to pain. Additionally, this compound has been shown to have anti-pruritic effects, meaning that it can reduce itching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its potency and selectivity for the TRPV1 channel. This makes it a useful tool for studying the role of the TRPV1 channel in pain and inflammation. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide. One direction is to further investigate its potential use in treating chronic pain and inflammatory diseases. Another direction is to explore its potential use in treating itch and other sensory disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide can be synthesized using a multi-step process. The first step involves the reaction of 5-chloro-2-amino-benzoxazole with 2-methyl-3-bromoaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form 5-chloro-3-(2-methyl-phenylamino)-1,3-benzoxazole. The second step involves the reaction of the intermediate product with furan-2-carboxylic acid in the presence of a coupling agent and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O3/c1-10-12(19-23-14-9-11(21)5-6-15(14)26-19)3-2-4-13(10)22-18(24)16-7-8-17(20)25-16/h2-9H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBECZLJXICQZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)Br)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)

![N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6060468.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6060474.png)
![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)
![4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6060481.png)
![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060501.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)


